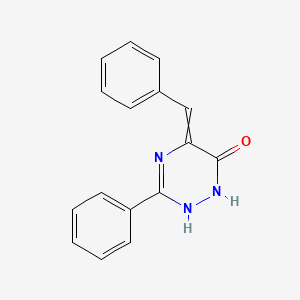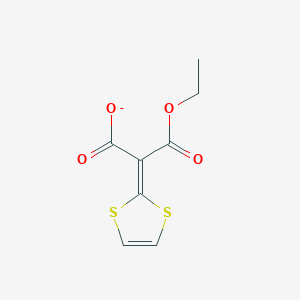
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as hydroxyl and fluorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions including halogenation, hydroxylation, and cyclization. The reaction conditions may vary, but they generally require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves large-scale reactors, precise control of reaction parameters, and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Uniqueness
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is unique due to its specific functional groups and structural configuration
Propiedades
Número CAS |
116208-71-0 |
|---|---|
Fórmula molecular |
C20H13FO2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
9-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-15-13-2-1-3-14-19(13)17(9-18(22)20(14)23)16(15)8-11(10)6-12/h1-9,18,20,22-23H |
Clave InChI |
JUMDEQCXRRDHSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=CC(=CC5=C4)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



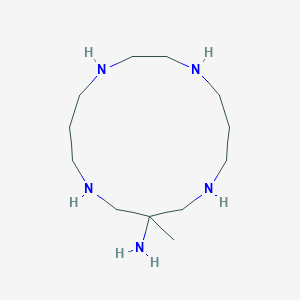
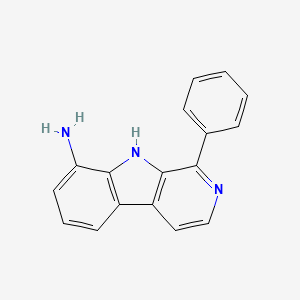
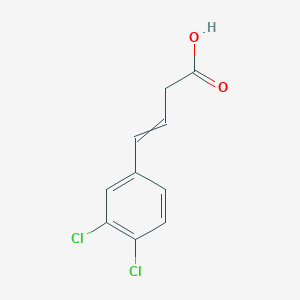
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

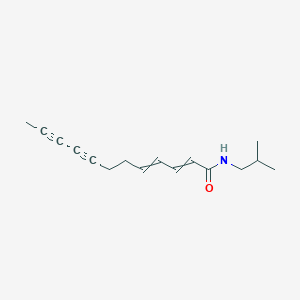
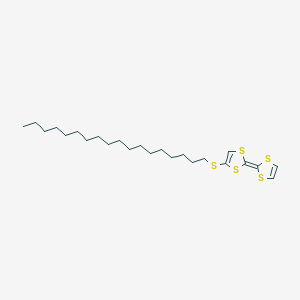

![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)

